molecular formula C22H30N4O4S B6530602 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946201-93-0

2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530602
CAS No.: 946201-93-0
M. Wt: 446.6 g/mol
InChI Key: BKIBJPIOSPILJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a structurally complex molecule featuring:

  • A 4-(propan-2-yl)phenoxy moiety linked to an acetamide backbone.
  • A pyridin-2-ylpiperazine group connected via a sulfonylethyl spacer.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c1-18(2)19-6-8-20(9-7-19)30-17-22(27)24-11-16-31(28,29)26-14-12-25(13-15-26)21-5-3-4-10-23-21/h3-10,18H,11-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIBJPIOSPILJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Isopropylphenol

The phenoxy-acetic acid fragment is synthesized via nucleophilic substitution between 4-isopropylphenol and chloroacetic acid under alkaline conditions.

Procedure :

  • Dissolve 4-isopropylphenol (1.0 equiv) in aqueous NaOH (2.5 M).

  • Add chloroacetic acid (1.2 equiv) and reflux at 80–90°C for 6–8 hours.

  • Acidify with HCl to pH 2–3 and extract with ethyl acetate.

  • Purify by recrystallization (ethanol/water).

Yield : 75–85%.

Synthesis of 4-(Pyridin-2-yl)piperazine-1-sulfonyl Chloride

Preparation of 4-(Pyridin-2-yl)piperazine

Piperazine derivatives are synthesized via cyclocondensation of pyridin-2-amine with bis(2-chloroethyl)amine:

Reaction :

Pyridin-2-amine+Bis(2-chloroethyl)amineK2CO3,DMF4-(Pyridin-2-yl)piperazine\text{Pyridin-2-amine} + \text{Bis(2-chloroethyl)amine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Pyridin-2-yl)piperazine}

Conditions :

  • Solvent: DMF, 100°C, 12 hours.

  • Yield: 60–70%.

Sulfonation of Piperazine

The piperazine is sulfonated using chlorosulfonic acid:

Procedure :

  • Add 4-(pyridin-2-yl)piperazine (1.0 equiv) to chilled chlorosulfonic acid (0–5°C).

  • Stir for 2 hours, then quench with ice water.

  • Extract with dichloromethane and dry over Na2_2SO4_4.

Yield : 80–90%.

Synthesis of 2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethylamine

Sulfonamide Formation

React ethane-1,2-diamine with 4-(pyridin-2-yl)piperazine-1-sulfonyl chloride:

Reaction :

Ethane-1,2-diamine+Sulfonyl chlorideEt3N,THF2-[4-(Pyridin-2-yl)piperazin-1-yl]sulfonylethylamine\text{Ethane-1,2-diamine} + \text{Sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethylamine}

Conditions :

  • Base: Triethylamine (2.0 equiv).

  • Solvent: THF, 0°C to room temperature, 4 hours.

  • Yield: 65–75%.

Amide Coupling: Final Assembly

Activation of 2-(4-Isopropylphenoxy)acetic Acid

Convert the carboxylic acid to its acid chloride using thionyl chloride:

Procedure :

  • Reflux 2-(4-isopropylphenoxy)acetic acid (1.0 equiv) with SOCl2_2 (3.0 equiv) for 2 hours.

  • Remove excess SOCl2_2 under vacuum.

Coupling with Sulfonamide Ethylamine

React the acid chloride with 2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethylamine:

Reaction :

Acid chloride+Ethylamine derivativeDMAP, DCMTarget compound\text{Acid chloride} + \text{Ethylamine derivative} \xrightarrow{\text{DMAP, DCM}} \text{Target compound}

Conditions :

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Solvent: Dichloromethane, room temperature, 12 hours.

  • Yield: 70–80%.

Optimization Strategies and Challenges

Sulfonation Efficiency

Excess chlorosulfonic acid (>1.5 equiv) improves sulfonyl chloride yield but risks side reactions. Controlled addition at 0°C mitigates decomposition.

Amide Coupling Side Reactions

Competitive N-sulfonylation of the ethylamine can occur. Using DMAP as a catalyst suppresses this by accelerating acylation over sulfonation.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.15 (d, pyridine-H), 7.45–6.80 (m, aromatic-H), 4.60 (s, OCH2_2CO), 3.70–3.20 (m, piperazine-H), 2.90 (sept, isopropyl-H), 1.25 (d, isopropyl-CH3_3).

  • HRMS : m/z calculated for C22_{22}H29_{29}N4_4O4_4S [M+H]+^+: 469.1912; found: 469.1908 .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including but not limited to:

  • Oxidation: : The phenoxy and piperazine groups can be oxidized under strong oxidative conditions.

  • Reduction: : The amide and sulfonyl groups can be reduced to their corresponding amines under reductive conditions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and piperazine sites.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, or other strong oxidizing agents.

  • Reduction: : LiAlH₄, NaBH₄, or catalytic hydrogenation.

  • Substitution: : Alkyl halides, sulfonyl chlorides, and other electrophiles.

Major Products Formed

  • Oxidation: : Formation of phenolic or nitroso derivatives.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Introduction of alkyl or sulfonyl groups at reactive sites.

Scientific Research Applications

2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a ligand in coordination chemistry and catalysis.

  • Biology: : Investigated for its potential as a pharmacological agent, particularly in neurological and anti-inflammatory research.

  • Medicine: : Explored for its potential therapeutic effects in treating certain diseases due to its ability to interact with specific biological targets.

  • Industry: : Utilized in the synthesis of other complex organic molecules and as an intermediate in various industrial processes.

Mechanism of Action

Mechanism

The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is primarily driven by its interaction with biological macromolecules. The sulfonyl group and piperazine moiety facilitate binding to specific enzymes and receptors, potentially modulating their activity.

Molecular Targets and Pathways

  • Molecular Targets: : The compound may target neurotransmitter receptors, enzymes involved in inflammatory pathways, and other cellular proteins.

  • Pathways: : It can influence signaling pathways related to inflammation, pain modulation, and neurological function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (IUPAC) Key Substituents Molecular Weight (g/mol) Notable Features/Activity Reference
Target Compound : 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide 4-(propan-2-yl)phenoxy, pyridin-2-ylpiperazine, sulfonylethyl linker ~483.6* Hypothesized CNS activity due to piperazine-sulfonyl motif; lipophilic phenoxy enhances BBB penetration. N/A
2-(2-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide 2-methylphenoxy instead of 4-isopropylphenoxy ~455.5 Structural analog with reduced steric bulk; potential for comparative binding studies. PubChem (2004)
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Tosyl (4-methylphenylsulfonyl) piperazine, 4-fluorophenyl 447.5 Fluorophenyl enhances lipophilicity; tosyl group may improve metabolic stability. ECHEMI (2022)
N-(1-cyanocyclopentyl)-2-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}acetamide 4-(propan-2-yl)benzenesulfonyl piperazine, cyanocyclopentyl 418.6 Cyanocyclopentyl introduces steric hindrance; sulfonyl group aids solubility. Report (2025)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide 3-chlorophenylpiperazine, dichlorobenzylsulfanyl ~527.4 Sulfanyl group reduces polarity; dichlorophenyl may enhance receptor affinity. Other (2024)

*Calculated based on molecular formula.

Key Structural Differences and Implications

Phenoxy Group Variations: The 4-(propan-2-yl)phenoxy group in the target compound increases lipophilicity compared to 2-methylphenoxy in or 4-fluorophenyl in . This may enhance blood-brain barrier (BBB) penetration, critical for CNS-targeted drugs.

Piperazine-Sulfonyl Modifications: The pyridin-2-ylpiperazine in the target compound offers a heteroaromatic binding site, whereas tosyl (4-methylphenylsulfonyl) in provides steric bulk and metabolic resistance. Cyanocyclopentyl in introduces conformational rigidity, which could affect target selectivity.

Linker Flexibility :

  • The sulfonylethyl spacer in the target compound allows greater rotational freedom compared to sulfanyl in or direct aryl linkages in .

Biological Activity

The compound 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Molecular Formula : C₁₇H₂₀N₂O₂S
  • Molecular Weight : 320.42 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The piperazine and pyridine groups may facilitate binding to specific receptors, influencing neurotransmitter systems or other signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that related compounds exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains, indicating potential for this compound as an antimicrobial agent.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2aE. coli32 µg/mL
2bS. aureus16 µg/mL
2cP. aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. For example, modifications in the piperazine ring have led to enhanced cytotoxicity against various cancer cell lines.

Cell LineIC₅₀ (µM)
MCF-7 (breast cancer)25
A549 (lung cancer)30
HeLa (cervical cancer)20

Case Study 1: Antileishmanial Activity

A study focused on the antileishmanial activity of structurally similar compounds revealed that modifications in the phenoxy and piperazine groups significantly influenced efficacy against Leishmania species. The compound demonstrated promising LC₅₀ values, indicating potential as a therapeutic agent for leishmaniasis treatment.

Case Study 2: Neuroprotective Effects

Research exploring neuroprotective effects indicated that similar compounds could mitigate oxidative stress in neuronal cells. The presence of the pyridine ring was hypothesized to play a crucial role in this protective mechanism.

Q & A

Q. What are the critical steps and optimal conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Sulfonylation : Reacting piperazine derivatives (e.g., 4-(pyridin-2-yl)piperazine) with sulfonyl chlorides under anhydrous conditions in dichloromethane or DMF at 0–25°C .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC or DCC) to link the sulfonamide intermediate with the phenoxy-acetic acid moiety. Reaction progress is monitored via TLC .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which spectroscopic methods are most effective for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., piperazine protons at δ 2.5–3.5 ppm, sulfonyl signals at δ 3.7–4.2 ppm). 2D NMR (HSQC, HMBC) resolves connectivity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~490–510) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area normalization) and detect degradation products under stress conditions (e.g., pH 3–9 buffers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Functional group variation : Synthesize analogs with modified phenoxy (e.g., halogenation) or piperazine substituents (e.g., fluorophenyl vs. methoxyphenyl) to evaluate effects on target binding .
  • Bioisosteric replacement : Replace the sulfonamide group with carbamate or urea to study solubility and potency trade-offs .
  • Assay selection : Use in vitro kinase inhibition assays (e.g., ATP-binding pocket targets) and in vivo pharmacokinetic profiling (rodent models) to correlate structural changes with efficacy .

Q. What strategies resolve contradictions in binding affinity data across different assays?

  • Orthogonal validation : Cross-validate radioligand binding data (e.g., ³H-labeled compound) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
  • Assay condition standardization : Control variables like buffer ionic strength (e.g., 150 mM NaCl), pH (7.4), and temperature (25°C) to minimize variability .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions and identify discrepancies between predicted vs. observed IC₅₀ values .

Q. How can computational modeling predict off-target interactions and metabolic pathways?

  • Pharmacophore mapping : Tools like LigandScout identify shared features with known GPCR or kinase inhibitors to flag off-target risks .
  • CYP450 metabolism prediction : SwissADME or ADMET Predictor software models hepatic metabolism (e.g., CYP3A4-mediated oxidation of the pyridine ring) .
  • MD simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories to assess binding persistence .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Solvent parameterization : Measure logP (octanol/water partition coefficient) via shake-flask method and compare with computationally predicted values (e.g., XLogP3) .
  • DSC/TGA analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility, while thermogravimetric analysis (TGA) detects hydrate formation .

Q. Why do in vitro potency results sometimes fail to translate to in vivo efficacy?

  • Plasma protein binding : Use equilibrium dialysis to quantify free fraction (e.g., >90% binding reduces bioavailability) .
  • Blood-brain barrier (BBB) penetration : Apply PAMPA-BBB assays or in silico predictions (e.g., BBB Score) to assess CNS accessibility .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Sulfonylation4-(Pyridin-2-yl)piperazine, ClSO₂Et, DCM, 0°C → 25°C, 12 h7897%
Acetamide couplingEDC, HOBt, DMF, 24 h, 25°C6595%

Q. Table 2. Computational Tools for Target Prediction

ToolApplicationReference
AutoDock VinaDocking to serotonin receptors (5-HT₂A/5-HT₆)
SwissADMECYP450 metabolism and BBB penetration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.